molecular formula C13H13F5N2O B5110560 2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide

2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide

Cat. No.: B5110560
M. Wt: 308.25 g/mol
InChI Key: LEWVHXMIUSNTBG-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a piperidinyl group attached to the amide nitrogen. The molecular formula of this compound is C13H13F5N2O, and it has a molecular weight of 308.247 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide typically involves the following steps:

    Fluorination of Benzene Ring:

    Formation of Piperidinyl Group: The piperidinyl group can be synthesized by reacting 4-piperidone with methylamine under reductive amination conditions.

    Amide Bond Formation: The final step involves the coupling of the fluorinated benzene derivative with the piperidinyl group through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Oxidation: The piperidinyl group can be oxidized to a lactam using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acetone solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various nucleophiles.

    Reduction: Corresponding amines.

    Oxidation: Lactams or other oxidized derivatives.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of multiple fluorine atoms.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidinyl group may interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-pentafluoro-N-(1-methyl-4-piperidinyl)benzamide is unique due to the combination of multiple fluorine atoms and the piperidinyl group. This structure provides a balance of chemical stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5N2O/c1-20-4-2-6(3-5-20)19-13(21)7-8(14)10(16)12(18)11(17)9(7)15/h6H,2-5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVHXMIUSNTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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